molecular formula C9H9F3N2O3 B15316920 (r)-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol

(r)-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B15316920
M. Wt: 250.17 g/mol
InChI Key: HIBQVSCCGHUXBL-QMMMGPOBSA-N
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Description

(R)-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol (CAS 1213480-21-7) is a chiral amino alcohol building block of high interest in medicinal chemistry and drug discovery research . This compound features a molecular formula of C9H9F3N2O3 and a molecular weight of 250.18 g/mol . Its structure incorporates both a nitro group and a trifluoromethyl group on the aromatic ring, which are key motifs for modulating the physicochemical properties and biological activity of potential drug candidates. Researchers value this chiral synthon for the construction of more complex molecules, leveraging the stereochemical integrity of the (R)-configuration. The compound requires careful handling; it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. This product is intended for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Store in a well-ventilated place and keep the container tightly closed .

Properties

Molecular Formula

C9H9F3N2O3

Molecular Weight

250.17 g/mol

IUPAC Name

(2R)-2-amino-2-[3-nitro-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9F3N2O3/c10-9(11,12)6-1-5(8(13)4-15)2-7(3-6)14(16)17/h1-3,8,15H,4,13H2/t8-/m0/s1

InChI Key

HIBQVSCCGHUXBL-QMMMGPOBSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])[C@H](CO)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Amination: The amino group is introduced through reductive amination or other amination techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl and amino groups serve as primary sites for nucleophilic substitutions. The electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups stabilize transition states and intermediates, enhancing reactivity .

  • Hydroxyl Group Reactivity :
    The benzylic hydroxyl group participates in SN₂ reactions, particularly when converted to a better leaving group (e.g., via tosylation). For example, substitution with halides or thiols yields derivatives with modified bioactivity.

  • Amino Group Alkylation/Acylation :
    The primary amine undergoes alkylation with alkyl halides or acylation with acid chlorides, forming secondary amines or amides. These reactions are critical for modifying the compound’s pharmacological profile.

Electrophilic Aromatic Substitution (EAS)

Despite the nitro group’s strong deactivating (-M) effect, the amino group’s electron-donating (+M) character directs electrophiles to specific positions on the aromatic ring. This duality enables regioselective reactions .

Reaction TypeConditionsPosition SelectivityYieldSource
HydroxyalkylationCatalyst-free, α-CF₃ ketonesC3 of thiophene70–90%
Nitration/SulfonationAcidic catalysisMeta to -CF₃<30%

In a catalyst-free hydroxyalkylation protocol analogous to Friedel-Crafts reactions, α-trifluoromethyl ketones react selectively at the C3 position of the aromatic ring, driven by intramolecular hydrogen bonding between the hydroxyl and amino groups .

Condensation and Addition Reactions

The amino group engages in condensation reactions with carbonyl compounds, forming Schiff bases or heterocyclic derivatives. For example:

  • Imine Formation :
    Reacts with aldehydes/ketones to generate imines, which are precursors for bioactive heterocycles like oxazolidinones.

  • Hydroxyalkylation :
    Under neutral conditions, α-trifluoromethyl ketones undergo electrophilic addition, yielding trifluoromethylated alcohols without requiring Lewis acids .

Electronic and Steric Influences

Density Functional Theory (DFT) studies reveal key electronic properties impacting reactivity :

PropertyValue (Gas Phase)Value (Water)Significance
HOMO-LUMO Gap (ΔE)5.52 eV5.40 eVLower gap enhances electrophilicity
Dipole Moment (μ)5.47 D7.09 DHigh polarity favors polar solvents
Intramolecular H-Bond2.187 Å (N–H⋯O)Strengthened in H₂OStabilizes transition states

The trifluoromethyl group’s -I effect increases electrophilicity at the aromatic ring, while the nitro group further polarizes the system, facilitating charge-transfer interactions .

Comparative Reactivity with Analogues

The nitro group distinguishes this compound from structurally similar derivatives:

DerivativeKey DifferenceReactivity Impact
3-Bromo-5-CF₃ phenolLacks amino groupNo EAS directed by NH₂
3-Chloro-5-CF₃ ethan-1-olChlorine instead of NO₂Reduced electron withdrawal

The nitro group’s presence suppresses parasitic side reactions (e.g., imine formation) observed in amine-rich analogues, improving reaction specificity .

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluoromethyl group can enhance the bioavailability and metabolic stability of pharmaceutical compounds.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the trifluoromethyl group can improve the pharmacokinetic properties of drug candidates.

Industry

In the industrial sector, this compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro and trifluoromethyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in substituent type and position (Table 1). Key comparisons include:

  • Nitro vs. Halogen/Methoxy Groups : The nitro group in the target compound contrasts with bromo () or methoxy groups (). Nitro’s strong electron-withdrawing nature may reduce aromatic ring reactivity compared to electron-donating methoxy groups, impacting synthetic routes and stability .
  • Trifluoromethyl Positioning : Unlike (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol (), which has two -CF₃ groups, the target compound’s single -CF₃ at the 5-position may reduce steric hindrance while retaining lipophilicity .

Table 1: Structural and Basic Properties of Analogous Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Features Source
Target Compound 3-NO₂, 5-CF₃ ~252* High electron-withdrawing effects N/A
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-ol 3-CF₃, 5-CF₃ ~278* Increased lipophilicity
(R)-2-Amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol 3-Br, 4-F 234.07 Halogenated, moderate reactivity
(R)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol 3-F, 5-OCH₃ 185.20 Mixed electronic effects

*Calculated based on molecular formulas.

Comparative Analysis of Physicochemical Properties

  • Solubility : The target compound’s nitro and -CF₃ groups likely reduce aqueous solubility compared to the methoxy-containing analog (), which is soluble at 10 mM in standard solvents .
  • Stability : Nitro groups are prone to reduction under certain conditions, suggesting the target compound may require inert storage, whereas halogenated analogs (e.g., ) are more stable at room temperature .

Q & A

Basic: What are the optimized synthetic routes for (R)-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol with high enantiomeric purity?

Methodological Answer:
Synthesis typically involves multi-step protocols:

  • Step 1: Introduction of nitro and trifluoromethyl groups via electrophilic aromatic substitution, using nitration agents (e.g., HNO₃/H₂SO₄) and trifluoromethylation reagents (e.g., CF₃Cu) .
  • Step 2: Asymmetric reduction of a ketone intermediate to the chiral alcohol. Catalytic asymmetric methods, such as Jacobsen’s catalyst or chiral oxazaborolidines, ensure high enantiomeric excess (e.e. >95%) .
  • Step 3: Resolution via chiral HPLC or diastereomeric salt formation (e.g., tartaric acid derivatives) to isolate the (R)-enantiomer .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the aromatic substitution pattern (e.g., nitro and CF₃ groups at positions 3 and 5) and ethanolamine backbone. Key signals: CF₃ (δ ~120 ppm in ¹⁹F NMR), aromatic protons (δ 7.5–8.5 ppm), and NH₂/OH protons (δ 1.5–3.5 ppm) .
  • IR Spectroscopy: Peaks at ~1527 cm⁻¹ (NO₂ asymmetric stretch) and ~1322 cm⁻¹ (C-F stretch) validate functional groups .
  • X-ray Crystallography: Provides absolute stereochemical confirmation (e.g., Cahn-Ingold-Prelog priority) .

Basic: How is the absolute configuration of the (R)-enantiomer determined experimentally?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Gold standard for assigning configuration via anomalous dispersion effects .
  • Chiral HPLC: Compare retention times with known standards (e.g., Chiralpak AD-H column) .
  • Optical Rotation: Match experimental [α]D values to literature data for (R)-configured analogs .

Advanced: How can computational docking studies predict the biological interactions of this compound?

Methodological Answer:

  • Software: Use AutoDock Vina for docking simulations, which optimizes binding modes via a hybrid scoring function (improved accuracy over AutoDock 4) .
  • Protocol:
    • Prepare the ligand (protonation states, tautomers) and receptor (e.g., enzyme active site) using UCSF Chimera .
    • Run multi-threaded docking to sample conformational space.
    • Validate results with molecular dynamics (MD) simulations (e.g., AMBER) to assess binding stability .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation: Replace nitro with cyano or CF₃ with CH₃ to probe electronic effects. Synthesize via Suzuki coupling or nucleophilic substitution .
  • Docking-Driven Design: Prioritize analogs predicted to form hydrogen bonds (e.g., ethanolamine OH with catalytic residues) .
  • Biological Testing: Use enzyme inhibition assays (e.g., IC₅₀ determination) and compare with docking scores to refine SAR .

Advanced: How to resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

Methodological Answer:

  • Purity Analysis: Verify compound integrity via HPLC (≥95% purity) and LC-MS (check degradation products) .
  • Assay Optimization: Standardize conditions (pH, temperature, co-solvents like DMSO ≤0.1%) .
  • Orthogonal Assays: Compare results from fluorescence-based vs. radiometric assays to rule out methodological artifacts .

Advanced: What strategies improve solubility and stability in aqueous buffers?

Methodological Answer:

  • Salt Formation: Hydrochloride salts enhance water solubility (e.g., ethanolamine HCl derivatives) .
  • Co-Solvents: Use cyclodextrins or PEG-based solutions to stabilize the compound.
  • Stability Studies: Monitor degradation via accelerated stability testing (40°C/75% RH) and UPLC analysis .

Advanced: What is the mechanistic role of the nitro and trifluoromethyl groups in bioactivity?

Methodological Answer:

  • Nitro Group: Acts as a strong electron-withdrawing group, polarizing the aromatic ring for π-stacking or charge-transfer interactions .
  • Trifluoromethyl Group: Enhances lipophilicity (logP) and metabolic stability. Docking studies suggest CF₃ fills hydrophobic pockets in target proteins .

Advanced: How to assess metabolic stability in biological matrices?

Methodological Answer:

  • In Vitro Models: Use liver microsomes (human/rat) with LC-MS/MS to quantify parent compound depletion .
  • Metabolite ID: High-resolution MS (HRMS) and NMR to identify oxidation or glucuronidation products .

Advanced: How to analyze reaction mechanisms in asymmetric synthesis?

Methodological Answer:

  • Kinetic Studies: Monitor reaction progress via in situ IR or Raman spectroscopy to identify rate-determining steps .
  • Isotopic Labeling: Use deuterated reagents (e.g., D₂O) to trace proton transfer pathways.
  • DFT Calculations: Simulate transition states (e.g., Gaussian 16) to rationalize enantioselectivity .

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